molecular formula C12H12ClN3O B14405699 3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one CAS No. 89544-97-8

3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B14405699
CAS No.: 89544-97-8
M. Wt: 249.69 g/mol
InChI Key: UOEDZTIDXKGALT-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones It is characterized by the presence of a chloroaniline group attached to a dimethylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-chloroaniline with a suitable pyrimidinone precursor. One common method is the condensation reaction between 4-chloroaniline and 2,6-dimethylpyrimidin-4(3H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized pyrimidinones .

Scientific Research Applications

3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)-2,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The chloroaniline group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyrimidinone core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Properties

CAS No.

89544-97-8

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

3-(4-chloroanilino)-2,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C12H12ClN3O/c1-8-7-12(17)16(9(2)14-8)15-11-5-3-10(13)4-6-11/h3-7,15H,1-2H3

InChI Key

UOEDZTIDXKGALT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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